2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid
Description
Chemical Structure and Properties
The compound 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid is a salt formed between the heterocyclic amine 2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole and trifluoroacetic acid (TFA). Key characteristics include:
- Molecular Formula: C₁₁H₁₅F₆N₃O₄
- Molecular Weight: 367.25 g/mol .
- CAS Number: Not explicitly stated in the evidence, but related entries suggest it may be linked to CAS 1215727-33-5 (a TFA salt of a structurally similar imidazole derivative) .
The azetidine (a four-membered nitrogen-containing ring) and 4,5-dihydroimidazole (a partially saturated imidazole) moieties define its core structure. The TFA counterion enhances solubility in polar solvents and may stabilize the compound during synthesis or biological applications .
Properties
IUPAC Name |
2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNBMEIVSVQDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The azetidine and imidazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-2,3-dione derivatives, while substitution reactions could produce various substituted azetidines and imidazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The imidazole ring present in the compound is known for its antibacterial properties. Recent studies have investigated derivatives of imidazoles for their efficacy against various pathogens. For instance, derivatives similar to 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antiviral Properties
Research indicates that compounds containing imidazole moieties can exhibit antiviral activity. Preliminary studies on related structures suggest potential effectiveness against viruses like HIV and Hepatitis C. The specific interactions at the molecular level remain a focus of ongoing research to elucidate the precise mechanisms involved .
Pharmacology
Neuroprotective Effects
The neuroprotective properties of imidazole derivatives have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate pathways involved in oxidative stress and inflammation, contributing to neuronal survival and function .
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of compounds structurally related to 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole resulted in significant reductions in markers of oxidative stress and inflammation. Behavioral assessments indicated improved cognitive function compared to control groups .
Materials Science
Polymer Synthesis
The unique chemical structure of 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole allows it to be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of trifluoroacetic acid groups, which improve solubility and processability .
Table 1: Properties of Polymers Derived from 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Mechanical Strength | High |
| Solubility | Soluble in organic solvents |
| Biodegradability | Moderate |
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit or modulate enzyme activity. The imidazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4,5-Dihydroimidazole Derivatives
- Example : 2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole
- Key Features : Retains the 4,5-dihydroimidazole core but substitutes the azetidine group with a pentyloxy-phenyl moiety.
- Biological Activity : Exhibits quorum sensing inhibition (QSI) with an IC₅₀ of 56.38 µM, highlighting the role of the dihydroimidazole scaffold in modulating microbial communication .
- Comparison : The azetidine group in the target compound may confer enhanced rigidity and altered binding kinetics compared to flexible alkyl-aryl substituents.
Aryl-Substituted Imidazoles
- Example: 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole Key Features: Fully aromatic imidazole core with bulky aryl substituents, including a trifluoromethyl group. Synthesis: Prepared via multicomponent reactions involving benzaldehyde derivatives and ethyl chloroacetate .
Azetidine-Containing Derivatives
- Example : 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine bis(trifluoroacetic acid)
- Key Features : Combines azetidine with a pyrimidine ring instead of dihydroimidazole.
- Applications : Used in high-purity pharmaceutical synthesis, emphasizing the versatility of azetidine in drug design .
- Comparison : The dihydroimidazole core in the target compound may offer improved hydrogen-bonding capacity compared to pyrimidine derivatives.
Related Compounds
- Benzimidazole Derivatives (e.g., compounds 9a–9e in ): Synthesized via copper-catalyzed click chemistry, emphasizing the role of catalysts in forming triazole linkages .
- Antimicrobial Imidazoles (e.g., ): Synthesized using hydroxylamine hydrochloride condensations, showcasing the adaptability of dihydroimidazole intermediates .
Key Observations :
Physicochemical Properties
*Inferred from similar TFA salts in and .
Biological Activity
The compound 2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole; 2,2,2-trifluoroacetic acid is a member of the imidazole family and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- IUPAC Name: 2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole bis(2,2,2-trifluoroacetate)
- Molecular Formula: C₇H₈F₆N₄O₂
- CAS Number: 2649072-05-7
The compound features an azetidine ring and an imidazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has indicated that imidazole derivatives often exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Specifically, compounds with hydrophobic substituents at specific positions demonstrated potent inhibition, with an IC₅₀ value as low as 24 nM against FT .
Antimicrobial Properties
Imidazole derivatives have also been evaluated for their antimicrobial activity. In a related study, compounds with similar structural features displayed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL . This suggests the potential utility of 2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole in treating infections caused by resistant pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications at the azetidine and imidazole positions can significantly influence potency and selectivity. For instance, the presence of electron-withdrawing groups such as trifluoroacetate enhances solubility and bioavailability while maintaining or improving efficacy .
Case Study 1: Antitumor Efficacy
A systematic study on imidazole analogs showed that specific modifications led to enhanced antitumor effects in vivo. The compound demonstrated significant tumor regression in animal models when administered at optimized doses . This highlights the importance of structural modifications in developing effective anticancer agents.
Case Study 2: Antimicrobial Activity Against M. tuberculosis
In another study focusing on tuberculosis treatment, derivatives similar to the compound were shown to inhibit M. tuberculosis effectively. The lead compound exhibited an MIC of less than 1 μg/mL against both sensitive and resistant strains . This underscores the potential role of imidazole-based compounds in combating drug-resistant infections.
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds have been assessed to understand their absorption, distribution, metabolism, and excretion (ADME). Key parameters include:
| Parameter | Value |
|---|---|
| C_max (µg/mL) | 592 ± 62 |
| t½ (h) | 26.2 ± 0.9 |
| Clearance (CL) | 1.5 ± 0.3 L/h/kg |
| Bioavailability (F) | 40.7% |
These findings suggest favorable pharmacokinetics for oral administration, which is essential for therapeutic applications .
Q & A
Basic: What are the common synthetic routes for preparing 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Condensation Reactions : Precursors like azetidine derivatives and substituted imidazoles are condensed under reflux conditions. For example, sodium acetate in acetic acid facilitates imidazole ring formation (as seen in multi-step syntheses of analogous compounds) .
Salt Formation : The free base of 2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole is treated with trifluoroacetic acid (TFA) to form the stable TFA salt. This step is critical for enhancing solubility and crystallinity .
Purification : Recrystallization from solvent mixtures (e.g., DMF/acetic acid) or column chromatography ensures high purity (>95%), as validated by NMR and mass spectrometry .
Basic: What spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve the crystal structure, particularly for verifying the azetidine-imidazole-TFA salt configuration .
- Vibrational Spectroscopy : DFT-optimized B3LYP/6-31G* models predict IR and Raman spectra, which are compared to experimental data to confirm functional groups (e.g., C=O stretch of TFA at ~1700 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine N–H at δ 2.5–3.5 ppm) and confirms salt formation via TFA’s characteristic triplet (δ ~116 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 353.22 for C₁₀H₁₃F₆N₃O₄) .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?
Methodological Answer:
DFT studies using the B3LYP hybrid functional and TZ2P basis set provide insights into:
- Electronic Structure : HOMO-LUMO gaps predict charge transfer behavior, relevant for ligand design in catalysis or pharmacology .
- Thermochemical Accuracy : B3LYP achieves <3 kcal/mol deviation in atomization energies, enabling reliable prediction of bond dissociation energies and stability .
- Vibrational Modes : Discrepancies between DFT-calculated and experimental IR spectra (e.g., imidazole ring vibrations) guide refinement of computational models .
Advanced: What strategies resolve contradictions between experimental and computational stability data?
Methodological Answer:
Discrepancies often arise in degradation kinetics or solvent interactions. Strategies include:
- Multi-Method Validation : Cross-check DFT-predicted degradation pathways (e.g., TFA cleavage under basic conditions) with HPLC or TGA data .
- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to simulate solvent interactions, addressing deviations in solubility or hygroscopicity .
- Error Analysis : Quantify systematic errors (e.g., basis set limitations) by comparing B3LYP vs. MP2 results for reaction barriers .
Advanced: How does the trifluoroacetic acid moiety influence pharmacological interactions?
Methodological Answer:
The TFA group enhances:
- Lipophilicity : Fluorine atoms increase membrane permeability, as shown in fluorinated imidazole analogs .
- Metabolic Stability : TFA’s electron-withdrawing effects reduce oxidative metabolism, confirmed via cytochrome P450 inhibition assays .
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) reveal TFA’s role in forming hydrogen bonds with target proteins (e.g., kinases) .
Advanced: How does this compound compare structurally and functionally to related imidazole derivatives?
Methodological Answer:
Comparative analysis with analogs highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
